Cas no 1706084-75-4 (N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide)

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide
- F6465-0509
- N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide
- N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]naphthalene-1-sulfonamide
- 1706084-75-4
- AKOS025098678
-
- インチ: 1S/C18H18N2O4S/c21-15(13-20-11-4-3-10-18(20)22)12-19-25(23,24)17-9-5-7-14-6-1-2-8-16(14)17/h1-11,15,19,21H,12-13H2
- InChIKey: HNFOKZAWVFVIKS-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC2C=CC=CC1=2)(NCC(CN1C=CC=CC1=O)O)(=O)=O
計算された属性
- 精确分子量: 358.09872823g/mol
- 同位素质量: 358.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 638
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 95.1Ų
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6465-0509-40mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-20μmol |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-3mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-75mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-4mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-10mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-30mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-10μmol |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-2mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6465-0509-20mg |
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]naphthalene-1-sulfonamide |
1706084-75-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamideに関する追加情報
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide (CAS No. 1706084-75-4): A Comprehensive Overview
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide (CAS No. 1706084-75-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to as NHS, is a derivative of naphthalene sulfonamide and pyridone, which are well-known scaffolds in drug discovery and development.
The naphthalene sulfonamide moiety is a versatile pharmacophore that has been extensively studied for its ability to modulate various biological targets, including enzymes, receptors, and ion channels. The pyridone ring, on the other hand, is known for its favorable pharmacokinetic properties and ability to enhance the bioavailability of drug candidates. The combination of these two structural elements in NHS provides a unique platform for the development of new therapeutic agents.
Recent studies have highlighted the potential of NHS in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that NHS exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the potential of NHS as an anticancer agent. Research conducted at the National Cancer Institute has shown that NHS can selectively target cancer cells by inducing apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. This selective cytotoxicity minimizes adverse effects on healthy cells, making NHS a valuable addition to the arsenal of cancer therapeutics.
In addition to its therapeutic potential, NHS has also been studied for its ability to cross the blood-brain barrier (BBB). This property is crucial for the development of drugs targeting central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. A study published in Pharmaceutical Research in 2022 reported that NHS can effectively penetrate the BBB and exert neuroprotective effects by reducing oxidative stress and neuroinflammation.
The synthesis of NHS involves a multi-step process that includes the formation of the naphthalene sulfonamide moiety and its subsequent coupling with the pyridone-containing side chain. The reaction conditions are carefully optimized to ensure high yields and purity, making it suitable for large-scale production. The synthetic route has been detailed in several publications, providing a robust foundation for further research and development.
From a pharmacological standpoint, NHS has demonstrated favorable pharmacokinetic properties, including good oral bioavailability, low toxicity, and minimal drug-drug interactions. These attributes are essential for ensuring patient compliance and safety during long-term treatment regimens. Preclinical studies have also shown that NHS exhibits a wide therapeutic window, further enhancing its clinical utility.
In conclusion, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide (CAS No. 1706084-75-4) represents a promising compound with diverse therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable candidate for further clinical investigation. As research continues to uncover new insights into its mechanisms of action and potential uses, NHS is poised to make significant contributions to the field of medicinal chemistry and drug discovery.
1706084-75-4 (N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)naphthalene-1-sulfonamide) Related Products
- 74696-67-6(N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide)
- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)
- 24294-83-5(Pyrazine, 2,5-bis(1-methylethyl)-)
- 1081130-99-5(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)
- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)
- 329079-86-9(N-(3-CHLORO-4-METHYLPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)




